Potassium 3-methylbutan-2-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

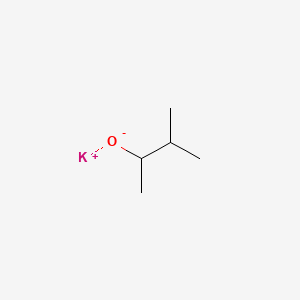

Potassium 3-methylbutan-2-olate: is an organopotassium compound with the molecular formula C5H11KO potassium tert-amylate or potassium tert-pentoxide . This compound is a strong base and is commonly used in organic synthesis due to its high reactivity and steric hindrance, which makes it a useful reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Reaction with Potassium Metal:

-

Reaction with Potassium Hydride:

Method: Another method involves the reaction of 3-methylbutan-2-ol with potassium hydride.

Reaction Conditions: This reaction is also conducted under an inert atmosphere, and the mixture is heated to facilitate the reaction.

Industrial Production Methods:

- Industrial production of this compound often involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The product is typically handled and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions:

-

Elimination Reactions:

-

Addition Reactions:

Reagents and Conditions: this compound can add to carbonyl compounds in the presence of a catalyst to form alcohols.

Major Products: The major products are alcohols, formed by the addition of the alkoxide to the carbonyl group.

Scientific Research Applications

Chemistry:

Wittig Reactions: Potassium 3-methylbutan-2-olate is used as a base in Wittig reactions to form alkenes from aldehydes and ketones.

Buchwald-Hartwig Amination: It is also employed in the Buchwald-Hartwig amination reaction to form carbon-nitrogen bonds.

Biology and Medicine:

Pharmaceutical Intermediates: This compound is used in the synthesis of various pharmaceutical intermediates due to its strong basicity and reactivity.

Industry:

Mechanism of Action

Mechanism:

Basicity: Potassium 3-methylbutan-2-olate acts as a strong base, abstracting protons from acidic substrates.

Nucleophilicity: Despite its steric hindrance, it can act as a nucleophile in certain reactions, attacking electrophilic centers to form new bonds.

Molecular Targets and Pathways:

Deprotonation: The primary molecular target is the acidic proton in substrates, which is abstracted by the alkoxide ion.

Nucleophilic Attack: In nucleophilic substitution and addition reactions, the alkoxide ion targets electrophilic centers such as carbonyl carbons.

Comparison with Similar Compounds

Potassium tert-butoxide (C4H9KO): Similar in structure but with a tert-butyl group instead of a tert-amyl group.

Sodium tert-pentoxide (C5H11NaO): Similar in structure but with sodium instead of potassium.

Uniqueness:

Biological Activity

Potassium 3-methylbutan-2-olate, also known as potassium 3-methyl-2-butanolate, is an alkoxide compound with potential applications in various fields, including organic synthesis and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the existing literature on the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential therapeutic effects.

This compound has the following chemical properties:

- Molecular Formula : C₅H₁₃O₂K

- Molar Mass : 138.23 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in water and polar organic solvents

Acute Toxicity

Acute toxicity studies are essential for understanding the immediate effects of this compound. In a study involving dermal exposure, no fatalities were observed at doses up to 2000 mg/kg body weight (bw) in rats. No significant changes were noted in body weight, food consumption, or hematological parameters during the observation period .

Repeated Dose Toxicity

In a repeated dose toxicity study, rats were administered this compound at varying doses (0, 15, 60, 250, and 1000 mg/kg bw/day) for 28 days. The results indicated:

- NOAEL (No Observed Adverse Effect Level) : 60 mg/kg bw/day for males and 250 mg/kg bw/day for females.

- Significant increases in kidney and liver weights were observed at higher doses .

Mutagenicity

The mutagenicity of this compound was assessed using the Ames test with various strains of Salmonella typhimurium and Escherichia coli. The compound did not induce mutations either with or without metabolic activation, indicating a low risk of mutagenic effects .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. This suggests potential applications in antimicrobial formulations .

Cytotoxicity

Cytotoxicity assays conducted on human cell lines revealed that this compound exhibits moderate cytotoxic effects. The IC50 values were found to be around 100 µg/mL for cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . These findings indicate that while the compound has some cytotoxic effects, further research is needed to explore its therapeutic potential.

Case Study 1: Industrial Application

In an industrial setting, this compound was used as a reagent in organic synthesis. A study highlighted its effectiveness in synthesizing complex organic molecules with high yields and minimal side reactions. The compound's stability under various conditions made it a valuable reagent in synthetic chemistry .

Case Study 2: Pharmacological Research

A pharmacological study investigated the potential use of this compound as an anti-inflammatory agent. Animal models treated with the compound showed reduced inflammation markers compared to control groups. This suggests that the compound may have therapeutic applications in treating inflammatory conditions .

Properties

CAS No. |

55553-86-1 |

|---|---|

Molecular Formula |

C5H11KO |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

potassium;3-methylbutan-2-olate |

InChI |

InChI=1S/C5H11O.K/c1-4(2)5(3)6;/h4-5H,1-3H3;/q-1;+1 |

InChI Key |

DMERGXDBCIXRCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)[O-].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.